PrP (106-126)

Beschreibung

BenchChem offers high-quality PrP (106-126) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PrP (106-126) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

148439-49-0 |

|---|---|

Molekularformel |

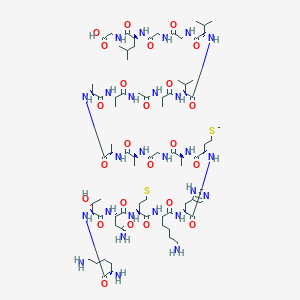

C80H138N26O24S2 |

Molekulargewicht |

1912.2 g/mol |

IUPAC-Name |

2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid |

InChI |

InChI=1S/C80H138N26O24S2/c1-38(2)28-53(72(122)90-36-61(113)114)98-60(112)33-86-57(109)32-89-78(128)62(39(3)4)105-79(129)63(40(5)6)104-70(120)44(10)93-59(111)35-87-65(115)41(7)94-68(118)45(11)96-69(119)46(12)95-67(117)43(9)92-58(110)34-88-66(116)42(8)97-73(123)51(22-26-131-14)100-76(126)54(29-48-31-85-37-91-48)102-74(124)50(21-17-19-25-82)99-75(125)52(23-27-132-15)101-77(127)55(30-56(84)108)103-80(130)64(47(13)107)106-71(121)49(83)20-16-18-24-81/h31,37-47,49-55,62-64,107H,16-30,32-36,81-83H2,1-15H3,(H2,84,108)(H,85,91)(H,86,109)(H,87,115)(H,88,116)(H,89,128)(H,90,122)(H,92,110)(H,93,111)(H,94,118)(H,95,117)(H,96,119)(H,97,123)(H,98,112)(H,99,125)(H,100,126)(H,101,127)(H,102,124)(H,103,130)(H,104,120)(H,105,129)(H,106,121)(H,113,114)/t41-,42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1 |

InChI-Schlüssel |

XPZWWTIIKSODDO-MBNDGZRNSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC1=CNC=N1)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |

Sequenz |

KTNMKHMAGAAAAGAVVGGLG |

Synonyme |

(3Z,5S,6Z,9Z,12Z,14S,15Z,17S,18Z,20S,21Z,24Z,26S,27Z,29S,30Z,32S,33Z,35S,36Z,39Z,41S,42Z,44S,45Z,47S,48Z,50S,51Z,53S,54Z,56S,57Z,59S,60Z,62S)-47-((1H-imidazol-5-yl)methyl)-62,66-diamino-50-(4-aminobutyl)-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49, |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Neurotoxic Mechanisms of PrP(106-126)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prion protein fragment spanning residues 106-126, denoted as PrP(106-126), represents a critical tool in the study of transmissible spongiform encephalopathies (TSEs). This synthetic peptide is homologous to a sequence within the pathogenic scrapie isoform of the prion protein (PrPSc) and recapitulates many of its neurotoxic properties. Understanding the mechanisms by which PrP(106-126) elicits neuronal damage is paramount for developing therapeutic interventions for these devastating neurodegenerative diseases. This guide provides a comprehensive overview of the core mechanisms of PrP(106-126) neurotoxicity, supported by detailed experimental protocols and quantitative data.

Core Neurotoxic Mechanisms of PrP(106-126)

The neurotoxicity of PrP(106-126) is a multifaceted process involving a cascade of deleterious events at the cellular and subcellular levels. The primary mechanisms include direct membrane interactions and pore formation, induction of oxidative and endoplasmic reticulum (ER) stress, mitochondrial dysfunction leading to apoptosis, excitotoxicity mediated by NMDA receptor dysregulation, and activation of microglia, which perpetuates a neuroinflammatory state.

Membrane Interaction and Pore Formation

The interaction of PrP(106-126) with neuronal membranes is a contentious but significant area of research. It is hypothesized that the peptide can directly perturb the lipid bilayer, leading to increased membrane permeability and the formation of ion channels. This disruption of ionic homeostasis can trigger downstream apoptotic pathways.

However, some studies suggest that the interaction of PrP(106-126) with membranes is significant only under non-physiological conditions, such as low ionic strength and high anionic-phospholipid content. There is conflicting evidence regarding the formation of pores in membranes by this peptide.

Oxidative and Endoplasmic Reticulum (ER) Stress

PrP(106-126) has been shown to induce the production of reactive oxygen species (ROS), leading to a state of oxidative stress within neurons. This is characterized by an imbalance between the production of free radicals and the cell's ability to detoxify them. The accumulation of ROS can damage cellular components, including lipids, proteins, and DNA.

Furthermore, PrP(106-126) can induce stress in the endoplasmic reticulum (ER), the organelle responsible for protein folding and calcium homeostasis. ER stress can trigger the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis.

Mitochondrial Dysfunction and Apoptosis

Mitochondria are central to the neurotoxic effects of PrP(106-126). The peptide can induce mitochondrial dysfunction through various mechanisms, including the disruption of the mitochondrial membrane potential (MMP), impaired ATP production, and the release of pro-apoptotic factors like cytochrome c.

The culmination of these events is the activation of the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, a family of proteases that execute programmed cell death. Specifically, PrP(106-126) has been shown to activate caspase-3, a key executioner caspase.

NMDA Receptor Dysregulation and Excitotoxicity

The N-methyl-D-aspartate (NMDA) receptor, a glutamate (B1630785) receptor critical for synaptic plasticity and neuronal communication, is a key target of PrP(106-126). The peptide can enhance NMDA receptor activity, leading to excessive calcium influx into neurons. This phenomenon, known as excitotoxicity, can trigger a number of neurotoxic cascades, including the activation of proteases and the generation of ROS. The interaction between PrP(106-126) and NMDA receptors may be modulated by the cellular prion protein (PrPC) and copper ions.

Microglial Activation and Neuroinflammation

Microglia, the resident immune cells of the central nervous system, are activated in response to PrP(106-126). Activated microglia release a variety of pro-inflammatory cytokines and chemokines, as well as reactive oxygen and nitrogen species. While this inflammatory response is initially intended to be protective, chronic activation can contribute significantly to neuronal damage and the progression of neurodegeneration. The interaction of PrP(106-126) with microglial receptors, such as CD36, can trigger intracellular signaling pathways that lead to the production of these inflammatory mediators.

Quantitative Data on PrP(106-126) Neurotoxicity

The following tables summarize quantitative data from various studies on the neurotoxic effects of PrP(106-126).

| Cell Line | PrP(106-126) Concentration (µM) | Exposure Time | Observed Effect | Reference |

| SH-SY5Y | 100 | 12 h | 175% increase in ROS production | [1] |

| SH-SY5Y | 100 | 8 h | 46.94% increase in Annexin V-positive cells | [1] |

| SH-SY5Y | 20 | 48 h | 53.28% decrease in cell viability (MTT assay) | |

| SH-SY5Y | 10-200 | 24 h | Dose-dependent decrease in cell viability | [2] |

| Primary Neurons | Dose-dependent | 24 h | Increased Annexin V-positive cells | [3] |

| BV2 Microglia | 50 | 12 h | Significant increase in IL-1β, IL-6, and TNF-α | [4] |

| BV2 Microglia | 100 | 24 h | Increased phospho-Fyn (p-Fyn) levels | [4] |

| Parameter | Value | Conditions | Reference |

| Maximal Slope Conductance (gmax) of PrP(106-126) channel | 58 pS | Positive potentials (0 to 140 mV) | [5] |

| Reversal Potential (Erev) of PrP(106-126) channel | -40 to -10 mV | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the neurotoxicity of PrP(106-126).

Peptide Synthesis and Preparation

Protocol for Solid-Phase Peptide Synthesis of PrP(106-126) [6][7]

-

Synthesis: PrP(106-126) (Sequence: KTNMKHMAGAAAAGAVVGGLG) is synthesized using Fmoc (N-(9-fluorenyl)methoxycarbonyl) solid-phase peptide synthesis methodology.

-

Resin: A suitable resin, such as Rink amide resin, is used as the solid support.

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Activation of amino acids is typically achieved using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole).

-

Fmoc Deprotection: The Fmoc protecting group is removed at each step using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Protocol for PrP(106-126) Aggregation [8]

-

Dissolution: Dissolve the lyophilized PrP(106-126) peptide in 0.1 M phosphate-buffered saline (PBS) to a stock concentration of 1 mM.

-

Aggregation: Shake the peptide solution at 4°C for 24 hours to allow for aggregation and fibril formation.

Cell Culture and Treatment

Protocol for SH-SY5Y Cell Culture and Differentiation [8][9][10][11]

-

Culture Medium: Culture SH-SY5Y cells in a basal medium such as DMEM/F12 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Subculture the cells when they reach 80-90% confluency.

-

Differentiation (Optional): To obtain a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (RA). A typical protocol involves a multi-day treatment with RA-containing medium, followed by a period in a serum-free medium supplemented with neurotrophic factors.

Protocol for Primary Microglia Culture [12][13]

-

Isolation: Isolate mixed glial cells from the cerebral cortices of neonatal mouse pups.

-

Mixed Glial Culture: Plate the dissociated cells in DMEM supplemented with 10% FBS and grow until confluent.

-

Microglia Isolation: Isolate microglia from the mixed glial culture by shaking, which detaches the microglia from the astrocyte layer.

-

Plating: Plate the isolated microglia in fresh medium. The purity of the culture can be assessed by immunostaining for microglia-specific markers like Iba1.

Cytotoxicity and Apoptosis Assays

Protocol for MTT Assay [14][15][16]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of PrP(106-126) for the desired duration (e.g., 24-48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. Cell viability is proportional to the absorbance.

Protocol for Annexin V/PI Staining [2][17][18][19]

-

Cell Collection: After treatment with PrP(106-126), harvest the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol for Caspase-3 Colorimetric Assay [20][21][22][23][24]

-

Cell Lysis: After treatment, lyse the cells in a chilled lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Oxidative Stress and Mitochondrial Function Assays

Protocol for DCFH-DA Assay for ROS Measurement [1][25][26][27][28]

-

Cell Seeding: Seed cells in a 96-well plate or on coverslips.

-

DCFH-DA Loading: Wash the cells with serum-free medium and then incubate them with DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution (typically 10-20 µM) at 37°C for 30-45 minutes.

-

Washing: Wash the cells to remove excess DCFH-DA.

-

Treatment: Treat the cells with PrP(106-126).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in ROS levels.

Protocol for JC-1 Assay for Mitochondrial Membrane Potential [29][30][31][32]

-

Cell Treatment: Treat cells with PrP(106-126) for the desired time.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 2-10 µM) at 37°C for 15-30 minutes.

-

Washing: Wash the cells with assay buffer.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involved in PrP(106-126) neurotoxicity.

Caption: Overview of PrP(106-126) neurotoxic signaling pathways.

Caption: Experimental workflow for assessing PrP(106-126) cytotoxicity and apoptosis.

Caption: Workflow for measuring ROS production and mitochondrial membrane potential.

Conclusion

The neurotoxic peptide PrP(106-126) serves as an invaluable model for dissecting the complex pathogenic mechanisms of prion diseases. Its ability to induce a pleiotropy of toxic effects, from membrane disruption to the induction of apoptosis and neuroinflammation, highlights the multifaceted nature of prion-induced neurodegeneration. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to unravel the intricacies of prion diseases and to develop effective therapeutic strategies. Further research into the precise molecular interactions and signaling cascades initiated by PrP(106-126) will be crucial for identifying novel targets for intervention.

References

- 1. Frontiers | Prion protein fragment (106–126) activates NLRP3 inflammasome and promotes platelet-monocyte/neutrophil interactions, potentially contributing to an inflammatory state [frontiersin.org]

- 2. bosterbio.com [bosterbio.com]

- 3. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper modulation of ion channels of PrP[106-126] mutant prion peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Membrane Disruption Mechanism of a Prion Peptide (106-126) Investigated by Atomic Force Microscopy, Raman and Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. static.igem.org [static.igem.org]

- 9. accegen.com [accegen.com]

- 10. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic Prion Peptide 106-126 Resulted in an Increase Matrix Metalloproteinases and Inflammatory Cytokines from Rat Astrocytes and Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Fibrinogen Mitigates Prion-Mediated Platelet Activation and Neuronal Cell Toxicity [frontiersin.org]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. Normal Cellular Prion Protein Protects against Manganese-induced Oxidative Stress and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. immunostep.com [immunostep.com]

- 19. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

- 20. cosmobiousa.com [cosmobiousa.com]

- 21. abcam.cn [abcam.cn]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. genscript.com [genscript.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. re-place.be [re-place.be]

- 26. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 27. abcam.cn [abcam.cn]

- 28. spandidos-publications.com [spandidos-publications.com]

- 29. chem-agilent.com [chem-agilent.com]

- 30. Alteration of NF-κB activity leads to mitochondrial apoptosis after infection with pathological prion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 31. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850) | Abcam [abcam.com]

- 32. file.medchemexpress.com [file.medchemexpress.com]

The Aggregation Pathway of Prion Protein Fragment 106-126: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetic peptide corresponding to residues 106-126 of the human prion protein, PrP(106-126), serves as a crucial model system for studying the molecular mechanisms underlying prion diseases.[1] This fragment recapitulates many of the pathogenic and physicochemical properties of the full-length scrapie isoform (PrPSc), including its propensity to form amyloid fibrils and induce neuronal cell death.[1][2] This technical guide provides an in-depth exploration of the PrP(106-126) aggregation pathway, detailing the kinetics of fibril formation, the influence of cellular membranes, associated signaling cascades, and the experimental methodologies used to investigate these phenomena.

The Core Aggregation Pathway: From Monomer to Fibril

The aggregation of PrP(106-126) is a complex process that proceeds from soluble monomers through various oligomeric intermediates to mature amyloid fibrils.[3] This pathway is characterized by a conformational transition from a largely random coil or α-helical state to a β-sheet-rich structure, which is the hallmark of amyloid aggregates.[1][4] The palindromic sequence AGAAAAGA (residues 113-120) is considered a critical amyloidogenic region within the peptide.

Soluble oligomers of PrP(106-126) are increasingly recognized as the primary cytotoxic species, rather than the mature fibrils.[3][5] These oligomers can exist in various forms, including spherical assemblies, and are thought to exert their toxic effects by interacting with and disrupting cellular membranes.[3][5][6]

Role of the Cellular Membrane

Cellular membranes, particularly lipid rafts enriched in cholesterol and sphingolipids, are thought to play a significant role in the conversion and aggregation of prion proteins.[7] PrP(106-126) interacts with model membranes, which can modulate its aggregation kinetics and conformational state. Studies have shown that the peptide can bind to membranes as an α-helix before converting to a β-sheet structure. This interaction is not without controversy, with some studies suggesting that PrP(106-126) only interacts with lipid membranes under non-physiological conditions.[4][8] However, a significant body of evidence points to membrane perturbation as a key aspect of PrP(106-126) toxicity, potentially through the formation of pores or ion channels, or by extracting lipid molecules from the bilayer.[6]

Visualization of the Aggregation Workflow

Quantitative Data on PrP(106-126) Aggregation and Toxicity

The following tables summarize quantitative data from various studies on the biophysical characteristics of PrP(106-126) aggregates and their cytotoxic effects on different cell lines.

| Parameter | Value | Experimental Conditions | Reference |

| Fibril Diameter | 6-8 nm | 100 mM sodium acetate, 150 mM NaCl, pH 5.5, 50% acetonitrile | [1] |

| Fibril Length | >100 nm | 100 mM sodium acetate, 150 mM NaCl, pH 5.5, 50% acetonitrile | [1] |

| Fibril Width | 5-7 nm | pH 8.0 Tris buffer | [9] |

| Fibril Length | 0.5-1 µm | pH 8.0 Tris buffer | [9] |

Table 1: Biophysical Characteristics of PrP(106-126) Fibrils

| Cell Line | Peptide Concentration | Exposure Time | Observed Effect | Reference |

| N2a (neuroblastoma) | 150 µM | 24 h | Misfolded protein detected | [10][11] |

| N2a, PC12, SH-SY5Y | 50-100 µM (oligomers) | 24 h | Statistically significant cell death | [12] |

| SH-SY5Y (neuroblastoma) | 100 µM | 24 h | Reduced cell viability | [13] |

| SH-SY5Y | 25-200 µM | 24 h | Dose-dependent decrease in cell viability | [14] |

| Human monocyte-derived DCs | 25 µM | 15-45 min | Activation of NF-κB signaling | [15] |

| Neuro2A | 100 µM | 6-24 h | Dose- and time-dependent cell death |

Table 2: Cytotoxicity of PrP(106-126) in Various Cell Lines

Signaling Pathways Activated by PrP(106-126)

The interaction of PrP(106-126) aggregates with neuronal cells triggers a cascade of intracellular signaling events, ultimately leading to inflammation and apoptosis. Key pathways implicated include growth factor signaling, inflammatory responses, and mitochondrial dysfunction.

Growth Factor and Survival Pathways

PrP(106-126) has been shown to activate signaling pathways typically associated with growth factors, such as the Vascular Endothelial Growth Factor (VEGF) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[16] The activation of these pathways suggests a complex cellular response to the peptide that goes beyond simple toxicity.

References

- 1. pnas.org [pnas.org]

- 2. Membrane-mediated amyloid formation of PrP 106-126: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benthamscience.com [benthamscience.com]

- 5. Structural Diversity and Initial Oligomerization of PrP106–126 Studied by Replica-Exchange and Conventional Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane Disruption Mechanism of a Prion Peptide (106-126) Investigated by Atomic Force Microscopy, Raman and Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Frontiers | Cardiolipin externalization mediates prion protein (PrP) peptide 106–126-associated mitophagy and mitochondrial dysfunction [frontiersin.org]

- 11. Cardiolipin externalization mediates prion protein (PrP) peptide 106–126-associated mitophagy and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Induction of ligand-specific PrPC signaling in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PrP(106-126) in Prion Disease Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders characterized by the conformational conversion of the cellular prion protein (PrPC) into a misfolded, aggregation-prone isoform known as PrPSc. The accumulation of PrPSc in the central nervous system is a key pathological hallmark of these diseases. The synthetic peptide fragment corresponding to amino acids 106-126 of the human prion protein, PrP(106-126), has emerged as a crucial tool in prion disease research. This peptide mimics many of the neurotoxic properties of PrPSc, including its propensity to form β-sheet-rich amyloid fibrils and induce neuronal apoptosis, making it an invaluable model for studying the molecular mechanisms of prion-induced neurodegeneration.[1] This technical guide provides a comprehensive overview of the role of PrP(106-126) in prion disease pathogenesis, with a focus on its mechanisms of action, the experimental protocols used for its study, and the signaling pathways it perturbs.

Physicochemical Properties and Neurotoxicity of PrP(106-126)

PrP(106-126) is a 21-amino acid peptide with the sequence KTNMKHMAGAAAAGAVVGGLG. It is highly amyloidogenic and spontaneously assembles into β-sheet-rich fibrils that are partially resistant to protease digestion, similar to PrPSc.[2] The neurotoxicity of PrP(106-126) is a central aspect of its utility as a model peptide. It has been shown to induce apoptosis in a variety of neuronal cell lines and primary neuronal cultures.[3][4] This toxicity is often dependent on the aggregation state of the peptide, with fibrillar or oligomeric forms being the most potent.

Interaction with Cellular Membranes and Ion Channel Formation

A primary mechanism of PrP(106-126) neurotoxicity involves its interaction with and disruption of cellular membranes. The peptide can insert into lipid bilayers, leading to increased membrane permeability and the formation of ion channels.[5] This disruption of membrane integrity can lead to a loss of ion homeostasis, a critical factor in neuronal function and survival.

Studies using planar lipid bilayers have demonstrated that PrP(106-126) can form heterogeneous ion channels with varying conductances.[2] These channels are generally cation-selective and can be modulated by factors such as pH and the presence of divalent cations like copper (Cu2+).[2] The formation of these channels is thought to contribute to the dysregulation of intracellular calcium levels, a key event in PrP(106-126)-induced apoptosis.

Signaling Pathways in PrP(106-126)-Mediated Neurotoxicity

The neurotoxic effects of PrP(106-126) are mediated by the activation of several intracellular signaling pathways, primarily revolving around oxidative stress and apoptosis.

Oxidative Stress Signaling

PrP(106-126) has been shown to induce the production of reactive oxygen species (ROS) in neuronal cells.[6][7] This is at least partly due to the activation of NADPH oxidase, a key enzyme in the production of superoxide (B77818) radicals.[6][8] The resulting oxidative stress leads to lipid peroxidation, protein oxidation, and DNA damage, contributing to neuronal dysfunction and death. The activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK, is a common downstream consequence of PrP(106-126)-induced oxidative stress.[6]

References

- 1. Opposing Role of Prion Protein in Oxidative Stress- and ER Stress-induced Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imrpress.com [imrpress.com]

- 3. excli.de [excli.de]

- 4. Rutin Alleviates Prion Peptide-Induced Cell Death Through Inhibiting Apoptotic Pathway Activation in Dopaminergic Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overstimulation of PrPC signaling pathways by prion peptide 106-126 causes oxidative injury of bioaminergic neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. PrP(106-126) activates neuronal intracellular kinases and Egr1 synthesis through activation of NADPH-oxidase independently of PrPc - PubMed [pubmed.ncbi.nlm.nih.gov]

PrP (106-126) Induction of Apoptosis in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying neuronal apoptosis induced by the prion protein fragment PrP (106-126). It consolidates key quantitative data, details experimental protocols for studying this neurotoxic peptide, and presents the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers in the fields of neurodegenerative diseases, prion biology, and therapeutic development.

Introduction

Prion diseases are a group of fatal neurodegenerative disorders characterized by the conformational conversion of the cellular prion protein (PrPC) into a misfolded, pathogenic isoform (PrPSc). A key player in modeling prion-induced neurotoxicity is the synthetic peptide fragment PrP (106-126). This peptide corresponds to a highly amyloidogenic region of the prion protein and has been shown to recapitulate many of the neurotoxic effects of PrPSc, including the induction of neuronal apoptosis.[1][2] Understanding the precise mechanisms by which PrP (106-126) triggers programmed cell death is crucial for the development of effective therapeutic strategies against prion diseases.

This guide summarizes the current understanding of PrP (106-126)-mediated neuronal apoptosis, with a focus on the signaling cascades, quantitative effects, and the experimental methodologies used to elucidate these processes.

Quantitative Data on PrP (106-126)-Induced Neuronal Apoptosis

The following tables summarize the quantitative effects of PrP (106-126) on various parameters of neuronal apoptosis, compiled from multiple studies. These data provide a comparative overview of the dose- and time-dependent neurotoxicity of this peptide.

Table 2.1: Effect of PrP (106-126) on Cell Viability and Apoptosis

| Cell Line | PrP (106-126) Concentration (µM) | Treatment Duration (h) | Effect | Reference |

| SH-SY5Y | 100 | 24 | Significant decrease in cell viability | [3] |

| N2a | 100 | 24 | Cell viability decreased to ~60% | [4] |

| N2a | 10, 100 | 24 | 100 µM PrP (106-126) increased TUNEL-positive cells | [5] |

| Primary Neurons | 20, 40, 80 | 12 | Pretreatment with 80 µM troglitazone (B1681588) increased cell viability by 1.70-fold in PrP (106-126)-treated cells | [2] |

| SH-SY5Y | 100 | 24 | Increased LDH release | [3] |

Table 2.2: PrP (106-126)-Induced Changes in Apoptotic Proteins

| Cell Line | PrP (106-126) Concentration (µM) | Treatment Duration (h) | Protein | Change | Reference |

| SH-SY5Y | 100 | 24 | Bax | Upregulation | [3] |

| SH-SY5Y | 100 | 24 | Bcl-2 | Downregulation | [3] |

| N2a | 100 | 24 | Cleaved Caspase-3 | Increased | [5] |

| N2a | 100 | 24 | Cleaved Caspase-9 | Increased | [5] |

| SMB-S15 | N/A | N/A | Bax | Upregulated | [6] |

| SMB-S15 | N/A | N/A | Bcl-2 | Downregulated | [6] |

Table 2.3: PrP (106-126)-Induced Mitochondrial Dysfunction and Oxidative Stress

| Cell Line | PrP (106-126) Concentration (µM) | Treatment Duration (h) | Parameter | Effect | Reference |

| Platelets | 50 | 0.33 | Intracellular ROS | Augmented by 200% | [7] |

| N2a | 100 | Not Specified | Mitochondrial Membrane Potential | Decreased to 53.25% of control | [5] |

| N2a | 100 | Not Specified | ATP Level | Decreased | [8] |

| N2a | 150 | 6 | Mitochondrial Superoxide | Increased | [9] |

| N2a | 150 | 6 | ATP Level | Decreased | [9] |

Table 2.4: PrP (106-126)-Induced Changes in Intracellular Calcium

| Cell Line | PrP (106-126) Concentration (µM) | Time Point | Effect on [Ca2+]i | Reference |

| SK-N-SH | 100 | 200 s | Rapid, transient increase | [10] |

| GH3 | 50 | Not Specified | Blockade of K+-induced Ca2+ increase | [11] |

Signaling Pathways in PrP (106-126)-Induced Neuronal Apoptosis

PrP (106-126) initiates a complex network of signaling events that converge on the apoptotic machinery. The primary pathways involve mitochondrial dysfunction, oxidative stress, and dysregulation of calcium homeostasis.

The Central Role of Mitochondria

The mitochondrion is a primary target of PrP (106-126) neurotoxicity. The peptide can directly interact with mitochondrial membranes, leading to a rapid depolarization of the mitochondrial membrane potential (ΔΨm).[12] This disruption of ΔΨm is a critical early event in the apoptotic cascade.

The loss of mitochondrial integrity leads to the release of pro-apoptotic factors from the intermembrane space into the cytosol. A key molecule released is cytochrome c, which, in the cytoplasm, associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3, leading to the execution phase of apoptosis.

The balance of pro- and anti-apoptotic proteins of the Bcl-2 family is crucial in regulating mitochondrial outer membrane permeabilization. PrP (106-126) has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[3][6] The increased Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial outer membrane, facilitating the release of cytochrome c.

Oxidative Stress and MAP Kinase Activation

PrP (106-126) induces a state of oxidative stress in neurons, characterized by an overproduction of reactive oxygen species (ROS).[7] This is, in part, mediated by the activation of NADPH oxidase. The resulting increase in intracellular ROS can damage cellular components, including lipids, proteins, and DNA, and can also act as a signaling molecule to further propagate the apoptotic cascade.

Oxidative stress is closely linked to the activation of mitogen-activated protein kinase (MAPK) signaling pathways. PrP (106-126) has been shown to activate several MAPK family members, including ERK1/2, p38, and JNK. While ERK1/2 activation can sometimes be pro-survival, sustained activation is often pro-apoptotic. The activation of p38 and JNK is more consistently associated with apoptotic signaling in response to cellular stress.

Disruption of Calcium Homeostasis

PrP (106-126) can disrupt intracellular calcium homeostasis, leading to a rapid and transient increase in cytosolic calcium levels.[10] This influx of calcium can occur through the plasma membrane and can also be released from intracellular stores such as the endoplasmic reticulum and mitochondria.

Elevated intracellular calcium can activate a number of downstream effectors that contribute to apoptosis. One such family of proteases is the calpains. While caspase activation is a major route to apoptosis, calpain activation represents an alternative, parallel pathway. In some cellular contexts, the combined inhibition of both caspases and calpains is required to significantly block PrP (106-126)-induced apoptosis. Furthermore, sustained high levels of calcium can contribute to mitochondrial permeability transition and the activation of calcium-dependent enzymes that promote cell death.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to study PrP (106-126)-induced neuronal apoptosis.

Cell Culture and PrP (106-126) Treatment

-

Cell Lines: Human neuroblastoma (SH-SY5Y) or mouse neuroblastoma (N2a) cells are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

PrP (106-126) Preparation: The PrP (106-126) peptide is dissolved in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mM). To promote aggregation into a neurotoxic conformation, the stock solution is often aged by incubation at 37°C for a period ranging from 24 hours to one week before being diluted to the final working concentration in the cell culture medium.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, larger dishes for protein extraction). Once the cells reach a desired confluency (typically 70-80%), the culture medium is replaced with fresh medium containing the desired concentration of pre-aggregated PrP (106-126) or a scrambled control peptide.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Fixation: Fix the treated cells (grown on coverslips or in plates) with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

Labeling: Wash the cells with PBS. Incubate the cells with the TUNEL reaction mixture, containing TdT and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP), for 60 minutes at 37°C in a humidified chamber.

-

Detection (for indirect methods): If using a biotin- or BrdU-labeled dUTP, follow with an incubation with a streptavidin-HRP conjugate or an anti-BrdU antibody, respectively, and then a suitable substrate or secondary antibody.

-

Counterstaining: Nuclei can be counterstained with a DNA dye such as DAPI or Hoechst.

-

Imaging: Analyze the cells by fluorescence microscopy. TUNEL-positive nuclei will exhibit bright fluorescence.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay measures the release of LDH from cells with damaged plasma membranes.

-

Sample Collection: After treatment, carefully collect the cell culture supernatant.

-

Assay Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains a substrate for LDH and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add the stop solution provided in the kit.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of color formation is proportional to the amount of LDH released.

-

Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent).

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression and activation of key apoptotic proteins.

-

Cell Lysis: Lyse the treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, phospho-JNK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Conclusion

The PrP (106-126) peptide is a valuable tool for dissecting the molecular events that lead to neuronal apoptosis in prion diseases. The induction of apoptosis by this peptide is a multi-faceted process involving the convergence of several signaling pathways, with the mitochondrion playing a central role. The disruption of mitochondrial function, the generation of oxidative stress, and the dysregulation of calcium homeostasis are key initiating events. This guide provides a consolidated resource of the quantitative data, signaling pathways, and experimental protocols that are essential for researchers working to unravel the complexities of prion-induced neurodegeneration and to develop novel therapeutic interventions. Further research into the intricate crosstalk between these pathways will undoubtedly reveal new targets for drug development aimed at mitigating neuronal loss in these devastating diseases.

References

- 1. excli.de [excli.de]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Melatonin regulates mitochondrial dynamics and alleviates neuron damage in prion diseases | Aging [aging-us.com]

- 6. Infection of prions and treatment of PrP106-126 alter the endogenous status of protein 14-3-3 and trigger the mitochondrial apoptosis possibly via activating Bax pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prion protein fragment (106–126) activates NLRP3 inflammasome and promotes platelet-monocyte/neutrophil interactions, potentially contributing to an inflammatory state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Search | Aging [aging-us.com]

- 9. Cardiolipin externalization mediates prion protein (PrP) peptide 106–126-associated mitophagy and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Prion protein fragment 106-126 induces apoptotic cell death and impairment of L-type voltage-sensitive calcium channel activity in the GH3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcineurin Activation by Prion Protein Induces Neurotoxicity via Mitochondrial Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

Prion Fragment PrP(106-126): A Technical Guide to its Role in Microglial Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The prion protein fragment PrP(106-126) is a synthetic peptide that mirrors the neurotoxic properties of the infectious scrapie isoform of the prion protein (PrPSc). A central aspect of its toxicity is the potent activation of microglia, the resident immune cells of the central nervous system. This activation is a double-edged sword: while initially a defensive response, chronic activation contributes significantly to the neurodegeneration seen in prion diseases. This technical guide provides an in-depth examination of the molecular mechanisms underlying PrP(106-126)-induced microglial activation, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. Understanding these intricate interactions is paramount for the development of therapeutic strategies aimed at mitigating neuroinflammation in prion diseases.

Introduction

Prion diseases, also known as transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting humans and animals.[1] The hallmark of these diseases is the conversion of the cellular prion protein (PrPC) into a misfolded, aggregation-prone isoform termed PrPSc.[1] The synthetic peptide PrP(106-126), corresponding to amino acids 106-126 of the human prion protein, recapitulates many of the pathological features of PrPSc, including the formation of amyloid fibrils and the induction of neuronal apoptosis.[2][3] A critical component of PrP(106-126)-mediated neurotoxicity is the activation of microglia.[1][2] This guide delves into the core mechanisms of this process, providing a comprehensive resource for researchers in the field.

Quantitative Data on Microglial Activation by PrP(106-126)

The interaction of PrP(106-126) with microglia triggers a cascade of inflammatory responses, including the release of cytokines and nitric oxide. The following tables summarize the quantitative data from key studies, providing a comparative overview of the effects of PrP(106-126) on microglial cells.

Table 1: Effect of PrP(106-126) on Cytokine mRNA Expression in BV2 Microglia

| Cytokine | Treatment | Fold Increase vs. Control (PBS) | Reference |

| IL-1β | 50 µM PrP(106-126) for 12h | ~3.5 | [4] |

| IL-6 | 50 µM PrP(106-126) for 12h | ~4.5 | [4] |

| TNF-α | 50 µM PrP(106-126) for 12h | ~2.5 | [4] |

| IL-1β | 100 µM PrP(106-126) for 12h | Significant Increase | [5] |

| IL-6 | 100 µM PrP(106-126) for 12h | Significant Increase | [5] |

| TNF-α | 100 µM PrP(106-126) for 12h | Significant Increase | [5] |

Table 2: Effect of PrP(106-126) on Cytokine Protein Release from BV2 Microglia

| Cytokine | Treatment | Concentration (ng/L) | Reference |

| IL-1β | 50 µM PrP(106-126) for 12h | ~120 | [4] |

| IL-6 | 50 µM PrP(106-126) for 12h | ~350 | [4] |

| TNF-α | 50 µM PrP(106-126) for 12h | ~250 | [4] |

Table 3: Effect of PrP(106-126) on Nitric Oxide (NO) Production in Primary Microglia

| Treatment | NO Concentration (µM/ml supernatant) | Reference |

| 50 µM Scrambled-PrP (Control) | 1.54 ± 0.12 | [6] |

| 50 µM PrP(106-126) for 12h | 2.19 ± 0.09 | [6] |

| Anti-CD36 Ab + 50 µM PrP(106-126) | 1.19 ± 0.32 | [6] |

Table 4: Effect of PrP(106-126) on NADPH Oxidase Activity in Isolated Microglia

| Treatment | H₂O₂ Production (picomoles/minute/1x10⁵ microglia) | Reference |

| Control | 12 ± 3 | [7] |

| Prion Protein | 29 ± 3 | [7] |

| PrP(106-126) | 38 ± 13 | [7] |

Signaling Pathways in PrP(106-126)-Induced Microglial Activation

PrP(106-126) initiates a complex network of intracellular signaling cascades upon binding to microglial surface receptors. These pathways converge on the activation of transcription factors that drive the expression of pro-inflammatory genes.

CD36-Mediated Signaling

The scavenger receptor CD36 has been identified as a key player in mediating the effects of PrP(106-126) on microglia.[5][8] Binding of PrP(106-126) to CD36 initiates a signaling cascade involving Src family tyrosine kinases, such as Fyn.[5][8]

Tyrosine Kinase-Based Signaling and MAPK Activation

Fibrillar PrP(106-126) activates a tyrosine kinase-based signaling pathway in microglia, involving the kinases Lyn and Syk.[9][10] This leads to the subsequent activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38 MAPK.[9][11] These MAPK pathways play a crucial role in the induction of pro-inflammatory gene expression.[12]

NADPH Oxidase and Oxidative Stress

PrP(106-126) stimulates the microglial NADPH oxidase, leading to the production of reactive oxygen species (ROS).[1][13] This oxidative stress contributes directly to neuronal damage and further amplifies the inflammatory response.[7]

Role of Formyl Peptide Receptor 2 (FPR2) and NLRP3 Inflammasome

Recent evidence suggests the involvement of Formyl Peptide Receptor 2 (FPR2) in mediating the pro-inflammatory effects of PrP(106-126) in microglia.[14][15] Additionally, the NLRP3 inflammasome, a multiprotein complex, is activated by PrP(106-126) and is essential for the processing and release of IL-1β.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research findings. The following section outlines key experimental protocols used to study the effects of PrP(106-126) on microglia.

Preparation of Aggregated PrP(106-126)

-

Objective: To prepare the fibrillar, biologically active form of the PrP(106-126) peptide.

-

Protocol:

-

Dissolve synthetic PrP(106-126) peptide in sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM-F12) to a final concentration of 1 mM.[18]

-

Incubate the peptide solution at 37°C for 12 hours to 7 days to allow for aggregation and fibril formation.[5][18]

-

Confirm fibril formation using techniques such as Thioflavin-T fluorescence assay or electron microscopy.[18]

-

The aggregated peptide is now ready for treating cell cultures at the desired final concentration (e.g., 25-100 µM).[5][19]

-

Microglial Cell Culture and Treatment

-

Objective: To culture and treat microglial cells (e.g., BV2 cell line or primary microglia) with PrP(106-126).

-

Protocol:

-

Culture BV2 microglial cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

For primary microglia, isolate cells from the cerebral cortices of neonatal rodents.

-

Seed cells in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere.

-

For experiments involving receptor blockade, pre-incubate the cells with specific inhibitors (e.g., anti-CD36 antibody) for 1 hour before adding PrP(106-126).[5]

-

Treat the cells with the prepared aggregated PrP(106-126) at the desired concentration and for the specified duration (e.g., 6, 12, or 24 hours).[5][6]

-

Measurement of Cytokine Production (ELISA)

-

Objective: To quantify the amount of pro-inflammatory cytokines released into the culture medium.

-

Protocol:

-

After treating the microglia with PrP(106-126), collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α) according to the manufacturer's instructions.[18]

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Objective: To measure the mRNA expression levels of pro-inflammatory genes.

-

Protocol:

-

Following treatment, lyse the microglial cells and extract total RNA using a suitable kit (e.g., Trizol).

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Perform real-time PCR using specific primers for the target genes (e.g., IL-1β, IL-6, TNF-α, iNOS) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.[4]

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression.

-

Western Blotting for Protein Analysis

-

Objective: To detect and quantify the levels of specific proteins (e.g., iNOS, phosphorylated kinases).

-

Protocol:

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[3]

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Microglial Phagocytosis Assay

-

Objective: To assess the phagocytic activity of microglia in response to PrP(106-126).

-

Protocol:

-

Seed primary microglia on coverslips.[20]

-

Prepare fluorescent latex beads by opsonizing them in FBS.[20]

-

Treat the microglia with PrP(106-126) for a specified time.

-

Replace the culture medium with the fluorescent bead solution and incubate for 1 hour at 37°C.[20]

-

Wash the cells thoroughly with ice-cold PBS to remove non-phagocytosed beads.[20]

-

Fix the cells with 4% paraformaldehyde.[20]

-

Mount the coverslips on slides and visualize using fluorescence microscopy.

-

Quantify the number of beads phagocytosed per cell.

-

Conclusion and Future Directions

The prion protein fragment PrP(106-126) serves as an invaluable tool for dissecting the molecular mechanisms of prion disease-related neuroinflammation. The activation of microglia by this peptide is a complex process involving multiple receptors and signaling pathways, ultimately leading to the production of a host of pro-inflammatory mediators. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate these pathways and to identify novel therapeutic targets. Future research should focus on the interplay between the different signaling cascades, the role of other microglial receptors, and the translation of these in vitro findings to in vivo models of prion disease. A deeper understanding of the intricate dialogue between PrP(106-126) and microglia will be instrumental in the development of effective treatments for these devastating neurodegenerative disorders.

References

- 1. Role of microglia and host prion protein in neurotoxicity of a prion protein fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microglia in Prion Diseases | Encyclopedia MDPI [encyclopedia.pub]

- 3. academic.oup.com [academic.oup.com]

- 4. CD36 Participates in PrP106–126-Induced Activation of Microglia | PLOS One [journals.plos.org]

- 5. CD36 Participates in PrP106–126-Induced Activation of Microglia | PLOS One [journals.plos.org]

- 6. CD36 Participates in PrP106–126-Induced Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of microglial NADPH oxidase is synergistic with glial iNOS expression in inducing neuronal death: a dual-key mechanism of inflammatory neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CD36 participates in PrP(106-126)-induced activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Microglial Signal Transduction Pathways Mediating a Neurotoxic Response to Amyloidogenic Fragments of β-Amyloid and Prion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. jneurosci.org [jneurosci.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. JCI - Microglia in prion diseases [jci.org]

- 17. Frontiers | Prion protein fragment (106–126) activates NLRP3 inflammasome and promotes platelet-monocyte/neutrophil interactions, potentially contributing to an inflammatory state [frontiersin.org]

- 18. academic.oup.com [academic.oup.com]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrophobic Core of PrP(106-126): A Technical Guide to its Role in Prion-Mediated Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders characterized by the conformational conversion of the cellular prion protein (PrPC) into a misfolded, aggregation-prone isoform known as PrPSc.[1][2] A key player in the study of prion pathogenesis is the synthetic peptide fragment corresponding to residues 106-126 of the human prion protein, PrP(106-126). This peptide encompasses a highly hydrophobic core, AGAAAAGA (residues 113-120), which is highly conserved across species. PrP(106-126) mimics many of the neurotoxic properties of PrPSc, including its propensity to form β-sheet-rich amyloid fibrils and induce neuronal apoptosis, making it an invaluable model for investigating the molecular mechanisms of prion diseases and for the development of potential therapeutics.[3]

This technical guide provides an in-depth analysis of the hydrophobic core of PrP(106-126), detailing its biophysical properties, its role in aggregation and neurotoxicity, and the signaling pathways it perturbs. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant cellular pathways and experimental workflows.

Biophysical Properties and Aggregation

The hydrophobic core of PrP(106-126) is central to its pathogenic activity, driving its conformational transition from a random coil to a β-sheet-rich structure, which is a prerequisite for its aggregation into neurotoxic oligomers and amyloid fibrils. The aggregation process is a nucleation-dependent polymerization, where soluble oligomers are considered the primary neurotoxic species.

Quantitative Data on PrP(106-126) Aggregation and Neurotoxicity

The following table summarizes key quantitative data related to the biophysical properties and neurotoxic effects of PrP(106-126).

| Parameter | Value/Observation | Cell Type/Conditions | Reference |

| Aggregation | |||

| β-sheet content | Marked increase in β-sheet structure upon aggregation | Circular Dichroism analysis | [4] |

| Fibril Dimensions | 0.5–1 mm long and 5–7 nm wide | Transmission Electron Microscopy | [5] |

| Aggregation Rate | ~73.5% aggregation (>- pentamer) after 2 hours at 37°C | In vitro aggregation assay | [6] |

| Neurotoxicity | |||

| Effective Concentration | 10-200 µM induces dose-dependent toxicity | SH-SY5Y and wtPrP cells | [1] |

| 100 µM for 24h significantly reduces cell viability | SH-SY5Y cells | [3] | |

| 150 µM for 24h used to induce mitophagy | N2a cells | [7] | |

| Cell Viability Reduction | ~53% decrease in viable cells | SH-SY5Y cells treated with PrP(106-126) | [8] |

| Apoptosis Induction | Significant increase in apoptosis | N2a cells | [9] |

The Controversial Role of Membrane Interaction

The interaction of PrP(106-126) with neuronal membranes is a topic of considerable debate. Some studies suggest that the peptide can insert into and disrupt lipid bilayers, potentially forming pores that lead to ionic imbalance and cell death.[10] However, other research indicates that under physiological conditions, PrP(106-126) has a low affinity for lipid membranes and does not cause significant membrane disturbances.[11] These conflicting findings may be attributable to differences in experimental conditions, such as pH, ionic strength, and the lipid composition of model membranes.[11] It has been proposed that the neurotoxic effects of PrP(106-126) may be mediated by the cellular prion protein, PrPC, at the cell surface rather than by direct membrane permeabilization.[11]

Neurotoxic Mechanisms and Signaling Pathways

PrP(106-126) induces neuronal apoptosis through the activation of several complex signaling cascades. The neurotoxicity is often dependent on the presence of endogenous PrPC, suggesting that PrP(106-126) hijacks the normal signaling functions of PrPC.

PrPC-Dependent Oxidative Stress

One of the primary mechanisms of PrP(106-126)-induced neurotoxicity is the overstimulation of a PrPC-dependent signaling pathway that leads to excessive production of reactive oxygen species (ROS) and oxidative stress.[12] This pathway involves the recruitment of a signaling platform comprising PrPC, Caveolin, and the non-receptor tyrosine kinase Fyn, leading to the activation of NADPH oxidase.[12]

p75 Neurotrophin Receptor (p75NTR)-Mediated Apoptosis

PrP(106-126) can also induce apoptosis by interacting with the p75 neurotrophin receptor (p75NTR).[9] This interaction leads to the activation of the transcription factor NF-κB, which in this context, paradoxically promotes apoptosis.[9]

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is also implicated in PrP(106-126)-induced apoptosis.[13][14] Stress induced by the peptide leads to the activation of the mTOR pathway, which can contribute to neuronal cell death.[13][14]

Experimental Protocols

Peptide Synthesis and Preparation

-

Synthesis: PrP(106-126) peptide (sequence: KTNMKHMAGAAAAGAVVGGLG) is synthesized using standard solid-phase peptide synthesis protocols.[7]

-

Purification: The synthesized peptide is purified by reverse-phase high-performance liquid chromatography (HPLC) to >95% purity.[7]

-

Preparation for Experiments: The lyophilized peptide is dissolved in sterile, double-distilled water or a suitable buffer (e.g., PBS) to a stock concentration (e.g., 1 mM).[7][15] For aggregation studies, the peptide solution is often incubated with shaking (e.g., at 4°C for 24 hours) to promote the formation of aggregated species.[7]

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of amyloid fibrils, as ThT fluorescence increases upon binding to β-sheet structures.

Protocol:

-

Prepare a stock solution of Thioflavin T (e.g., 1 mM in deionized water) and filter through a 0.2 µm syringe filter.[7]

-

In a 96-well black plate, add ThT to a final concentration of 25 µM in a suitable buffer (e.g., PBS, pH 7.4).[7]

-

Add pre-aggregated or freshly prepared PrP(106-126) to the desired final concentration (e.g., 150 µM).[7]

-

Seal the plate and incubate at 37°C with shaking.[7]

-

Measure fluorescence intensity at regular intervals using a microplate reader with excitation at ~450 nm and emission at ~480-490 nm.[5]

MTT Neurotoxicity Assay

The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.

Protocol:

-

Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.[1]

-

Treat the cells with varying concentrations of PrP(106-126) (e.g., 10-200 µM) for a specified duration (e.g., 24-48 hours).[1][15] Include a vehicle-only control and a scrambled peptide control.

-

Add MTT solution [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for a few hours at 37°C.[8]

-

Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).[8]

-

Measure the absorbance at a wavelength of ~540-570 nm using a microplate reader.[8] Cell viability is expressed as a percentage of the untreated control.

Implications for Drug Development

The PrP(106-126) peptide serves as a crucial tool for the primary screening of potential therapeutic compounds for prion diseases. Strategies for drug development targeting the hydrophobic core of PrP can be broadly categorized into:

-

Inhibitors of Aggregation: Compounds that can bind to the PrP(106-126) monomer or early oligomers and prevent their assembly into larger, toxic aggregates.

-

Modulators of Signaling Pathways: Molecules that can interfere with the downstream signaling cascades activated by PrP(106-126), such as inhibitors of NADPH oxidase, NF-κB, or mTOR.

-

Promoters of Clearance: Therapies that enhance the cellular mechanisms for clearing misfolded protein aggregates, such as autophagy.

Conclusion

The hydrophobic core of PrP(106-126) is a critical determinant of its neurotoxic properties, driving its aggregation into β-sheet-rich structures and initiating a cascade of pathological signaling events within neurons. A thorough understanding of the biophysical properties of this peptide and its interactions with cellular components is essential for unraveling the complexities of prion diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working to combat these devastating neurodegenerative disorders.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. Methods for Studying Prion Protein Amyloid | Springer Nature Experiments [experiments.springernature.com]

- 3. Mesenchymal Stem Cell Secretome Attenuates PrP106-126-Induced Neurotoxicity by Suppressing Neuroinflammation and Apoptosis and Enhances Cell Migration [mdpi.com]

- 4. Membrane-mediated amyloid formation of PrP 106-126: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Cardiolipin externalization mediates prion protein (PrP) peptide 106–126-associated mitophagy and mitochondrial dysfunction [frontiersin.org]

- 8. Frontiers | Fibrinogen Mitigates Prion-Mediated Platelet Activation and Neuronal Cell Toxicity [frontiersin.org]

- 9. p75(NTR) activation of NF-kappaB is involved in PrP106-126-induced apoptosis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PrP106-126 peptide disrupts lipid membranes: influence of C-terminal amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PrP(106-126) does not interact with membranes under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overstimulation of PrPC signaling pathways by prion peptide 106-126 causes oxidative injury of bioaminergic neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PRAS40 alleviates neurotoxic prion peptide‐induced apoptosis via mTOR‐AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PRAS40 alleviates neurotoxic prion peptide-induced apoptosis via mTOR-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Interaction of PrP(106-126) with Lipid Membranes

Audience: Researchers, scientists, and drug development professionals.

Abstract

The prion protein fragment PrP(106-126) is a key pathogenic sequence derived from the full-length scrapie prion protein (PrPSc) and is widely used as a model to study prion-induced neurotoxicity. Its amphipathic nature suggests a strong propensity to interact with cellular membranes, a feature believed to be central to its cytotoxic mechanism. However, the precise nature of this interaction remains a subject of considerable debate. Proposed mechanisms range from direct membrane permeabilization through pore formation to a more complex, indirect toxicity mediated by the cellular prion protein (PrPC). This guide provides a comprehensive technical overview of the interaction between PrP(106-126) and lipid membranes, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the proposed mechanisms and signaling pathways.

Introduction

Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the cellular prion protein (PrPC) into a misfolded, aggregation-prone scrapie isoform (PrPSc). The synthetic peptide fragment spanning residues 106-126 of the human prion protein (PrP(106-126)) recapitulates many of the neurotoxic and physicochemical properties of the full-length PrPSc, including a high β-sheet content and the ability to form amyloid fibrils. The primary structure of PrP(106-126) is distinctly amphipathic, with a hydrophilic N-terminal domain (KTNMKHM) and a hydrophobic C-terminal domain (AGAAAAGAVVGGLG), suggesting a strong potential for membrane interaction.

Quantitative Analysis of PrP(106-126)-Membrane Interactions

Quantitative data from various biophysical techniques provide insight into the conditions and strength of the PrP(106-126)-membrane interaction.

Table 1: Binding Affinity of PrP(106-126) to Model Membranes via Surface Plasmon Resonance (SPR) This table summarizes the dissociation constants (KD) obtained under non-physiological conditions that favor interaction. Under physiological pH (7.4) and ionic strength (150 mM NaCl), binding is generally too low to be reliably quantified.

| Lipid Composition | Buffer Conditions | k_a1 (1/Ms) | k_d1 (1/s) | K_D1 (µM) | k_a2 (1/s) | k_d2 (1/s) | K_D2 | Reference |

| POPC | pH 5, 10 mM NaCl | 2.0 x 10³ | 0.05 | 25 | 0.003 | 0.0003 | 0.1 | |

| POPC/POPG (4:1) | pH 5, 10 mM NaCl | 1.1 x 10⁴ | 0.06 | 5.5 | 0.007 | 0.0004 | 0.06 |

Data interpreted using a two-state binding model where the peptide first binds and then undergoes a conformational change on the membrane surface.

Table 2: Biophysical Effects of PrP(106-126) on Lipid Membranes

| Effect Measured | Technique | Lipid System | Peptide Conc. | Key Quantitative Finding | Conditions | Reference |

| Membrane Area Increase | GUV Aspiration | DOPC/PG (7:3) | 10 µM | 3-4% area increase within 3 mins | pH 6.0 | |

| Membrane Leakage | NBD/Co²⁺ Quenching | POPC/POPG (1:1) LUVs | 50 µM | Significant leakage observed | pH 5, 10 mM NaCl | |

| Membrane Leakage | NBD/Co²⁺ Quenching | POPC/POPG (1:1) LUVs | 50 µM | No significant leakage | pH 5, 150 mM NaCl | |

| Ion Channel Formation | Planar Lipid Bilayer | - | - | Max. slope conductance (g_max) = 62.5 pS | - | |

| Membrane Defect Formation | Atomic Force Microscopy | POPC + 50% Cholesterol | 0.5 µM | Defect depth of 4.3 nm; radius of 820 nm | - | |

| Reduced K⁺ Conductance | Patch Clamp | Rat Basal Forebrain Neurons | 50 nM | Reduction of whole-cell outward currents | - | |

| Decreased Lipid Order | EPR Spectroscopy | Magnetically aligned bicelles | - | Progressive decrease in orientational order | - |

Key Experimental Protocols

The study of peptide-membrane interactions relies on a suite of biophysical techniques. Below are detailed protocols for key experiments cited in the literature.

Vesicle Preparation (Large Unilamellar Vesicles - LUVs)

LUVs are commonly used as model membrane systems for fluorescence and circular dichroism studies.

-

Lipid Film Formation: Desired lipids (e.g., POPC, POPG) are dissolved in chloroform (B151607) in a round-bottom flask. The solvent is evaporated under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to form a thin lipid film.

-

Hydration: The lipid film is hydrated with the desired experimental buffer (e.g., 20 mM acetate, 10 mM NaCl, pH 5.0) to a final lipid concentration of 1-2 mM. The suspension is vortexed to create multilamellar vesicles (MLVs).

-

Extrusion: The MLV suspension is subjected to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath to break up large aggregates.

-

Sizing: The suspension is then extruded 10-20 times through a polycarbonate filter with a defined pore size (typically 100 nm) using a mini-extruder apparatus. This process yields a homogenous population of LUVs.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is used to measure the real-time binding kinetics and affinity of peptides to a lipid surface.

-

Chip Preparation: An L1 sensor chip (with a lipophilic surface) is cleaned and conditioned according to the manufacturer's instructions.

-

Liposome Deposition: Small unilamellar vesicles (SUVs) or LUVs (typically ~200 µM lipid concentration) in the running buffer are injected over the chip surface. The vesicles rupture and fuse to form a stable supported lipid bilayer.

-

Peptide Injection: A solution of PrP(106-126) at various concentrations (e.g., 0-25 µM) is injected over the lipid bilayer. The association is monitored in real-time as a change in resonance units (RU).

-

Dissociation: The peptide solution is replaced with the running buffer, and the dissociation of the peptide from the membrane is monitored.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir or a two-state model) to extract association (k_a), dissociation (k_d), and equilibrium dissociation (K_D) constants.

Fluorescence-Based Membrane Permeability Assay (NBD/Co²⁺ Quenching)

This assay is used to determine if the peptide forms pores or channels that allow the passage of small ions.

-

Vesicle Preparation: LUVs are prepared as described above, but with the inclusion of a lipid labeled with a fluorescent NBD group in the headgroup (e.g., NBD-PE) on the inner leaflet of the vesicle membrane. A high concentration of a quenching agent, such as CoCl₂, is encapsulated inside the LUVs.

-

Assay Setup: The NBD-labeled LUVs are placed in a fluorometer cuvette with a buffer that is free of the quencher (Co²⁺). The initial fluorescence (I₀) is measured.

-

Peptide Addition: PrP(106-126) is added to the cuvette at the desired concentration.

-

Measurement: If the peptide forms pores, Co²⁺ from the outside will enter the vesicles and quench the NBD fluorescence. The fluorescence intensity (I) is monitored over time.

-

Quantification: The degree of leakage is often expressed as the ratio of fluorescence in the presence of the quencher to the initial fluorescence (I/I₀). Complete leakage can be determined by lysing the vesicles with a detergent like Triton X-100.

Mandatory Visualizations: Workflows and Pathways

Mechanisms of Action and Cellular Signaling

The mechanism by which PrP(106-126) induces neurotoxicity is multifaceted and contentious. The primary debate centers on whether the peptide acts directly on the lipid membrane or if its toxicity is contingent upon the presence of cellular PrPC.

The Controversy: Direct Disruption vs. PrPC-Mediated Toxicity

Evidence supports two divergent, though not necessarily mutually exclusive, pathways for PrP(106-126) toxicity. One school of thought posits that the peptide, particularly in its oligomeric form, acts like many antimicrobial peptides, directly permeabilizing the cell membrane. The opposing view, supported by the lack of significant membrane interaction under physiological conditions, is that PrP(106-126) subverts the normal signaling function of PrPC, leading to downstream pathological events.

Direct Membrane Perturbation Models

Studies supporting direct membrane action often utilize non-physiological conditions (low pH, low ionic strength) or specific lipid compositions (high anionic lipid content) that promote electrostatic interactions. The proposed mechanisms include:

-

Pore/Channel Formation: The peptide is suggested to form discrete, ion-permeable channels, leading to the dissipation of electrochemical gradients across the cell membrane.

-

Carpet/Detergent Model: In this model, peptide monomers accumulate on the surface of the membrane. Once a threshold concentration is reached, they disrupt the bilayer in a detergent-like manner, leading to membrane micellization and lysis. This mechanism is particularly proposed for anionic membranes.

-